L-methionine

Descripción general

Descripción

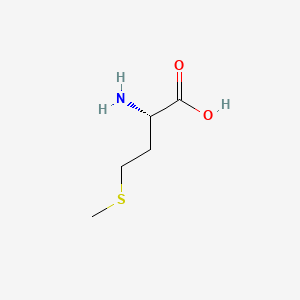

L-Methionine (C₅H₁₁NO₂S) is an essential sulfur-containing α-amino acid with a CAS number of 63-68-3 . It cannot be synthesized endogenously in humans and animals and must be acquired through diet or supplementation . Industrially, this compound is primarily produced via chemical synthesis (e.g., acrolein method), yielding racemic Dthis compound that requires chiral resolution. Microbial fermentation using Corynebacterium glutamicum has emerged as a promising alternative, with metabolic engineering strategies improving NADPH supply and glycolytic flux to enhance production by up to 64.1% . Key biological roles include:

Métodos De Preparación

Chemical Synthesis of L-Methionine

Racemic Methionine Production via the Strecker Synthesis

The traditional chemical synthesis of Dthis compound involves the Strecker synthesis or Bucherer-Bergs reaction, which produces a racemic mixture of D- and this compound. Starting materials such as acrolein, methyl mercaptan, and hydrogen cyanide undergo condensation to form 5-(methylthio)ethylhydantoin, which is subsequently hydrolyzed under alkaline conditions . While this method dominates industrial production due to its scalability, it requires costly resolution steps to isolate the L-enantiomer.

Resolution of Dthis compound via Enzymatic Hydrolysis

A patented method resolves Dthis compound by acetylating the racemic mixture to form N-acetyl-Dthis compound, followed by selective enzymatic hydrolysis using aminoacylase. This enzyme cleaves the acetyl group from the L-enantiomer, leaving N-acetyl-D-methionine intact. Optimal conditions include a reaction temperature of 35–42°C, aminoacylase concentrations of 20–100 μg/mL, and a 48–72-hour incubation period . Post-hydrolysis, activated carbon decolorization and ethanol-based crystallization yield this compound with >99% enantiomeric excess (Table 1) .

Table 1: Key Parameters for Enzymatic Resolution of Dthis compound

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Temperature | 35–42°C | +25% |

| Aminoacylase Concentration | 20–100 μg/mL | +30% |

| Incubation Time | 48–72 hours | +40% |

| Ethanol Purity | 90–95% | +15% |

Enzymatic Synthesis Using O-Acetyl-L-Homoserine Sulfhydrylase

Substrate Flexibility and Reaction Mechanism

The enzyme O-acetyl-L-homoserine sulfhydrylase (OAHS) from Saccharomyces cerevisiae catalyzes the synthesis of this compound analogues from O-acetyl-L-homoserine (OAHS) or L-homocysteine and organic thiols. This promiscuous enzyme accepts diverse thiol substrates, including ethyl mercaptan and benzyl mercaptan, enabling the production of nine this compound analogues with conversions up to 75% . The reaction proceeds via nucleophilic substitution, where the thiol attacks the acetylated homoserine intermediate, releasing acetate and forming the thioether bond .

Cascade Reactions with Methyltransferases

Combining OAHS with methyltransferase (MT) cascades allows the transfer of alkyl groups (e.g., ethyl, allyl) to target substrates. For example, a four-enzyme system comprising OAHS, methionine adenosyltransferase, and MTs achieved a 90% yield in ethyl transfer reactions, doubling the efficiency of previous three-enzyme systems . This approach is particularly valuable for synthesizing SAM analogues for epigenetic research .

Microbial Fermentation Using Engineered Escherichia coli

Metabolic Pathway Engineering

Recent advances in metabolic engineering have enabled E. coli strains to overproduce this compound by deregulating feedback inhibition and redirecting carbon flux. Key modifications include:

-

Overexpression of Homoserine O-Acetyltransferase (MetX): Enhances the conversion of L-homoserine to O-acetyl-L-homoserine, a precursor for methionine synthesis .

-

Knockout of Competitive Pathways: Deleting metJ (a methionine repressor) and lysA (involved in lysine biosynthesis) increased methionine titers by 45% .

-

Dynamic Promoter Regulation: Replacing native promoters with inducible systems (e.g., Ptac) optimized enzyme expression during fermentation .

Bioprocess Optimization in Bioreactors

In a 5 L bioreactor, engineered E. coli achieved a methionine titer of 17.74 g/L using glycerol as a carbon source and ammonium sulfate as a nitrogen source . Critical parameters included dissolved oxygen (30–40%), pH (6.8–7.2), and fed-batch feeding strategies to mitigate acetate accumulation .

Table 2: Fermentation Performance of Engineered E. coli Strains

| Strain Modification | Methionine Titer (g/L) | Yield (g/g substrate) |

|---|---|---|

| Wild-Type | 0.5 | 0.02 |

| ΔmetJ + Ptac-metX/metY | 12.3 | 0.18 |

| ΔlysA + Dynamic Promoters | 17.74 | 0.25 |

Hybrid Biosynthetic-Chemical Approaches

Enzymatic Conversion of Methionine Precursors

Patented methods combine microbial synthesis of O-acetyl-L-homoserine with enzymatic sulfhydrylation using methyl mercaptan. For instance, Corynebacterium glutamicum strains producing OAHS were cultured with 5 g/L L-homoserine and 3 g/L sodium methyl mercaptan, yielding 8.2 g/L this compound in 48 hours . This hybrid approach reduced byproduct formation by 60% compared to purely chemical methods .

In Situ Methionine Recycling

Innovative systems reuse acetate byproducts generated during OAHS-catalyzed reactions. Engineered E. coli expressing acetyl-CoA synthetase converted acetate back into acetyl-CoA, which fed into the TCA cycle, improving carbon efficiency by 30% .

Environmental and Economic Considerations

Comparative Analysis of Production Methods

Chemical Synthesis:

-

Pros: High volumetric productivity (≥50 g/L), established infrastructure.

-

Cons: Toxic reagents (e.g., cyanide), costly resolution steps, 35% lower enantiomeric purity .

Enzymatic/Microbial Methods:

-

Pros: Eco-friendly, 99% enantioselectivity, modular for analogue synthesis .

-

Cons: Higher upstream costs, longer fermentation times (48–72 hours) .

Carbon Footprint and Waste Management

Microbial fermentation reduces greenhouse gas emissions by 40% compared to chemical synthesis, primarily by avoiding cyanide and high-temperature reactions . However, spent microbial biomass requires anaerobic digestion to prevent eutrophication .

Análisis De Reacciones Químicas

La metionina experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una reacción notable es la oxidación de la metionina a metionina sulfóxido, que puede oxidarse aún más a metionina sulfona . Los reactivos comunes utilizados en estas reacciones incluyen el peróxido de hidrógeno y otros agentes oxidantes. La metionina también puede participar en reacciones de metilación, en las que dona un grupo metilo a otras moléculas a través de su derivado, S-adenosilmetionina (SAM) . Los principales productos formados a partir de estas reacciones incluyen metionina sulfóxido, metionina sulfona y diversos compuestos metilados .

Aplicaciones en investigación científica

La metionina tiene una amplia gama de aplicaciones en investigación científica en química, biología, medicina e industria. En química, la metionina se utiliza como precursor para la síntesis de otros aminoácidos como la cisteína y la taurina . En biología, la metionina juega un papel crítico en la síntesis de proteínas y sirve como el aminoácido iniciador durante la traducción . En medicina, la metionina se utiliza como suplemento para apoyar la salud mental y la función hepática. Es un precursor de la S-adenosilmetionina (SAM), que tiene propiedades antidepresivas y se utiliza para tratar enfermedades hepáticas . En la industria, la metionina se utiliza como aditivo alimenticio para el ganado para mejorar el crecimiento y la salud .

Aplicaciones Científicas De Investigación

Biochemical Role and Mechanism of Action

L-methionine is a precursor for S-adenosylmethionine (SAMe), a critical methyl donor involved in numerous methylation reactions in the body. It participates in the synthesis of cysteine, taurine, and other important biomolecules, making it essential for protein synthesis and metabolic processes .

2.1. Treatment of Homocystinuria

This compound levels are crucial for diagnosing and managing homocystinuria, a genetic disorder characterized by elevated homocysteine levels in the blood. Enzymatic assays have been developed to measure this compound concentrations in plasma, aiding in the diagnosis of this condition .

2.2. AIDS-Associated Vacuolar Myelopathy

A pilot study indicated that this compound supplementation might improve clinical outcomes in patients with AIDS-associated vacuolar myelopathy by enhancing methylation processes within the nervous system. Out of 12 patients studied, seven showed clinical improvement following treatment .

2.3. Oxidative Stress Management

Research has demonstrated that high dietary methionine can induce oxidative stress and affect proteasome function in animal models. This suggests a potential role for this compound in modulating oxidative stress responses and proteasome activity .

3.1. Dietary Supplementation

This compound is often used as a dietary supplement to support liver health, enhance detoxification processes, and improve skin and hair conditions. It contributes to lowering cholesterol levels and preventing disorders associated with sulfur metabolism .

3.2. Aquaculture

In aquaculture, this compound supplementation has been shown to enhance growth performance and immune responses in fish species such as rainbow trout (Oncorhynchus mykiss). Studies indicate that methionine can increase the proliferation of IgM+ B cells, improving the adaptive immune response .

4.1. Enzymatic Assays

Recent advancements have led to the development of rapid enzymatic assays for quantifying this compound using adenosylmethionine synthetase (AdoMetS) coupled with pyrophosphate detection systems. These assays are robust and can accurately measure this compound levels in various biological samples without extensive pretreatment .

4.2. Cancer Research

This compound's role as a methyl donor has implications in cancer research, particularly regarding its effects on tumor growth and treatment responses. Its supplementation may influence tumor microenvironments by altering methylation patterns within cancer cells .

Case Studies and Data Tables

The following table summarizes key findings from various studies on this compound applications:

Mecanismo De Acción

La metionina ejerce sus efectos a través de varios objetivos moleculares y vías. Una vía clave es el ciclo de transmetilación, donde la metionina se convierte en S-adenosilmetionina (SAM) por la enzima metionina adenosiltransferasa . SAM sirve como un donante universal de metilo en numerosas reacciones de metilación celular, incluida la metilación del ADN, la modificación de histonas y la metilación de proteínas . La metionina también juega un papel en la vía de transulfuración, donde se convierte en cisteína a través de una serie de reacciones enzimáticas . Esta vía es importante para la síntesis de glutatión, un antioxidante crucial que ayuda a proteger las células del estrés oxidativo .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

L-Ethionine

L-Ethionine, a non-native substrate for methionine adenosyltransferase (MAT), shares structural similarity with L-methionine but replaces the methyl group with an ethyl moiety. Kinetic studies of Streptococcus thermophilus MAT (sMAT) reveal:

| Parameter | This compound (37°C) | L-Ethionine (37°C) | This compound (65°C) | L-Ethionine (65°C) |

|---|---|---|---|---|

| Kₘ (mM) | 0.02 | 0.25 | 0.03 | 0.30 |

| k꜀ₐₜ (s⁻¹) | 0.45 | 0.40 | 0.55 | 0.50 |

Source: Adapted from Table 3 in .

L-Ethionine exhibits a 12.5-fold higher Kₘ (lower binding affinity) than this compound at 37°C, though k꜀ₐₜ values remain comparable. This suggests reduced enzymatic efficiency for L-ethionine due to steric hindrance from the ethyl group .

N-Acetyl-L-Methionine

N-Acetyl-L-methionine, a modified derivative, shows equivalent bioavailability to this compound in humans. A study in 1-year-old infants demonstrated:

| Compound | Dose (mmol/kg) | AUC (Plasma Methionine) |

|---|---|---|

| This compound | 0.0605 | 1,200 ± 150 |

| N-Acetyl-L-Methionine | 0.0605 | 1,180 ± 140 |

Comparison with Metabolic Derivatives

S-Adenosyl-L-Methionine (SAMe)

SAMe, synthesized from this compound and ATP via MAT, is critical for methylation reactions. Comparative studies show:

- Mouse liver extracts exhibit higher SAMe-dependent methylation activity (1.2–2.0×) than hepatoma extracts, suggesting tissue-specific regulation .

- SAMe regeneration systems using Lactobacillus reuteri MAT achieve 95% conversion efficiency, highlighting its industrial relevance .

O-Acetyl-L-Homoserine (OAH)

Corynebacterium glutamicum engineering for OAH overproduction (via pathway deregulation) enhances methionine yields, though industrial fermentation remains challenging due to strict metabolic regulation .

Physicochemical and Functional Comparisons

Metal-Binding Kinetics

This compound forms stable complexes with transition metals, but substitution kinetics vary:

| Metal Complex | Substrate | k₁ (mol⁻¹L s⁻¹) |

|---|---|---|

| [ZnCl₂(terpy)] | DL-Aspartate | 79 ± 2 |

| [ZnCl₂(terpy)] | This compound | 8 ± 1 |

| [CuCl₂(terpy)] | DL-Aspartate | 96 ± 3 |

| [CuCl₂(terpy)] | This compound | 10 ± 2 |

This compound’s zwitterionic structure (pKa₁ = 2.65, pKa₂ = 9.08) slows ligand substitution by 10-fold compared to aspartate, likely due to steric and electronic effects .

Solvent Interactions

In aqueous ionic liquids (e.g., BTEAC, BTMAC), this compound exhibits:

- Structure-breaking behavior : Negative (δΦE₀/δT) values indicate disruption of solvent networks, intensifying with temperature and ionic liquid concentration .

- Higher refractive index in BTEAC systems (1.345 vs. 1.332 for BTMAC), reflecting tighter molecular packing .

Microbial Fermentation

- Yeast vs. Bacteria : Brevibacterium linens produces 3× more methanethiol (a flavor compound) from this compound than Kluyveromyces lactis, attributed to higher this compound γ-lyase activity .

- NADPH Dependency : Increasing NADPH supply in C. glutamicum boosts this compound flux by 348.2%, surpassing lysine and glutamate yields .

Pharmacological Effects

Actividad Biológica

L-methionine is an essential amino acid that plays a crucial role in various biological processes. Its biological activity is linked to its involvement in protein synthesis, methylation reactions, and antioxidant defense mechanisms. This article explores the biological activity of this compound through various studies, highlighting its effects on oxidative stress, neuroprotection, and anti-biofilm properties.

Overview of this compound

This compound is a sulfur-containing amino acid that serves as a precursor for other important biomolecules, including S-adenosylmethionine (SAM), which is a key methyl donor in cellular methylation processes. Methionine is involved in various metabolic pathways and has been shown to influence immune responses and cellular signaling.

Antioxidant Properties

This compound exhibits significant antioxidant properties, which can protect cells from oxidative damage. A study demonstrated that an this compound-enriched diet could mitigate oxidative stress and support mitochondrial function in neuronal cells. This protective effect was particularly noted in models of neurodegeneration induced by 6-hydroxydopamine (6-OHDA), where this compound helped preserve mitochondrial morphology and bioenergetics .

Table 1: Effects of this compound on Oxidative Stress

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly in aging and neurodegenerative conditions. In animal studies, supplementation with this compound was associated with improved cognitive function and reduced markers of neuroinflammation. The amino acid appears to modulate signaling pathways related to neuronal survival and oxidative stress response .

Anti-Biofilm Activity

Recent studies have highlighted the anti-biofilm activity of this compound against Pseudomonas aeruginosa, a common pathogen associated with chronic infections in cystic fibrosis patients. In vitro experiments showed that low concentrations (0.5 μM) of this compound significantly reduced biofilm mass compared to controls. The combination of this compound with ivacaftor further enhanced this effect, suggesting potential therapeutic applications for managing biofilm-associated infections .

Table 2: Anti-Biofilm Activity of this compound

| Concentration (μM) | Biofilm Mass Reduction (%) | Statistical Significance |

|---|---|---|

| 0.05 | 32.4 ± 18.0 | p < 0.001 |

| 0.5 | 54.5 ± 14.1 | p < 0.001 |

| 2.5 | Not specified | p = 0.009 |

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Antioxidant Action : Methionine residues in proteins can act as endogenous antioxidants, scavenging reactive oxygen species (ROS) and protecting against oxidative damage .

- Methylation : As a precursor to SAM, methionine is integral to methylation reactions that regulate gene expression and cellular function.

- Biofilm Inhibition : The anti-biofilm activity may be linked to the induction of bacterial DNase expression, which degrades extracellular DNA within biofilms, thereby disrupting their structural integrity .

Case Studies

- Oxidative Stress in Aging : A study involving aged rats showed that dietary supplementation with this compound improved cognitive function and reduced markers of oxidative stress in the brain .

- Cystic Fibrosis Treatment : Clinical observations indicated that combining this compound with standard therapies could enhance treatment outcomes for patients suffering from chronic lung infections due to Pseudomonas aeruginosa by reducing biofilm formation .

Q & A

Basic Research Questions

Q. What are the reliable methods for quantifying L-methionine in biological samples?

A rapid enzymatic assay for this compound detection employs selective enzymatic reactions coupled with spectrophotometric analysis. This method, validated in Analytical Biochemistry, optimizes pH, temperature, and substrate specificity to minimize interference from other amino acids. For protein-bound methionine, the Bradford assay (using Coomassie Brilliant Blue G-250) can quantify total protein content, with this compound contributing to dye-binding affinity .

Q. How are isotopically labeled this compound variants (e.g., ¹³C, D₅) used in metabolic studies?

Stable isotopes like this compound-¹³C₅ and deuterated analogs (e.g., 2,3,3,4,4-D₅) enable tracing metabolic flux via NMR or mass spectrometry. For instance, ¹³C-labeled methionine is critical for studying methylation pathways by tracking S-adenosylmethionine (SAM) dynamics in Saccharomyces cerevisiae cultures . These isotopes must be >98% pure to avoid isotopic dilution effects, and protocols should validate incorporation rates using chromatographic separation coupled with isotopic ratio analysis .

Q. What standardized protocols exist for this compound purity assessment?

The U.S. Pharmacopeia (USP) outlines HPLC methods using hydrophilic interaction chromatography (HILIC) or reverse-phase columns (e.g., Ascentis® Express OH5) to separate this compound from impurities like D-methionine or oxidation byproducts (e.g., methionine sulfoxide). Retention times and UV absorption at 214 nm are calibrated against USP reference standards .

Advanced Research Questions

Q. How can experimental design optimize this compound production in microbial systems?

The Plackett-Burman design identifies critical factors (e.g., peptone concentration, pH, incubation temperature) in methioninase production. For example, a 24-run design with high/low variable levels (e.g., this compound at 0.1–0.5% w/v) uses a first-order model (Y = β₀ + ΣBᵢXᵢ) to rank factors by significance. Center-point replicates assess reproducibility, while ANOVA validates model adequacy .

Q. How do contradictory findings on this compound’s role in diabetes pathogenesis arise?

A 2012 study linked low serum this compound to Type 1 Diabetes autoantibody onset in children (50% reduction vs. controls). However, confounders like dietary intake variability, gut microbiota metabolism, and redox cycling (e.g., methionine sulfoxide reductase activity) may skew results. Researchers must normalize data to creatinine, stratify cohorts by age/diet, and use tandem mass spectrometry for precise quantification .

Q. What are the safety considerations for this compound produced via engineered E. coli strains?

The EFSA FEEDAP Panel mandates absence of recombinant DNA in final products. Safety assessments include:

- Acute toxicity : LD₅₀ in rodents (>5,000 mg/kg).

- Subchronic studies : 90-day feed trials measuring hepatic glutathione depletion.

- Environmental risk : Biodegradability assays (OECD 301B) and soil microcosm tests. Concerns persist about disrupting amino acid balance when administered via drinking water, necessitating dose-response modeling .

Q. How do surfactant media affect this compound’s protonation equilibria in analytical systems?

In sodium dodecyl sulfate (SDS) micelles, this compound’s sulfhydryl group exhibits shifted pKa values due to hydrophobic partitioning. Computational tools like MINIQUAD75 model speciation by solving mass-balance equations for free vs. micelle-bound states. Validation requires comparing theoretical vs. experimental UV-Vis spectra at varying pH (2.5–9.5) .

Q. What metabolomics approaches identify this compound’s role in SAM biosynthesis?

Principal Component Analysis (PCA) of intracellular metabolomes (e.g., in S. cerevisiae) reveals SAM accumulation under high this compound conditions. Key steps:

- Quenching : Rapid cold methanol extraction to halt metabolism.

- LC-MS/MS : Quantify SAM, methionine, and intermediates (e.g., homocysteine).

- Pathway enrichment : Tools like MetaboAnalyst map flux changes to methionine salvage pathways .

Q. Methodological Tables

Table 1. Critical Factors in Plackett-Burman Design for Methioninase Production

| Factor | Low Level (-) | High Level (+) | Significance (p-value) |

|---|---|---|---|

| Peptone (g/L) | 5 | 15 | <0.01 |

| This compound (g/L) | 0.1 | 0.5 | <0.05 |

| pH | 6.0 | 8.0 | 0.12 |

Table 2. Key Metabolites in SAM Biosynthesis (S. cerevisiae)

| Metabolite | Concentration (μM) in High-Methionine Media | Fold Change vs. Control |

|---|---|---|

| S-Adenosylmethionine | 12.5 ± 1.2 | 3.2× |

| Homocysteine | 2.1 ± 0.3 | 0.7× |

| 5'-Methylthioadenosine | 0.8 ± 0.1 | 1.5× |

Propiedades

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Record name | L-METHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | methionine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methionine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26062-47-5 | |

| Record name | L-Methionine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26062-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5040548 | |

| Record name | L-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Minute hexagonal plates from dilute alcohol. (NTP, 1992), Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-METHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

sublimes at 367 °F (NTP, 1992), 181 °C (decomposes) | |

| Record name | L-METHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (L)-Methionine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble (NTP, 1992), Soluble in water but the crystals are somewhat water-repellant at first, Soluble in warm dilute alcohol; insoluble in absolute alcohol, ether, petroleum ether, benzene, acetone, Slightly soluble in acetic acid, In water, 56.6 g/L at 25 °C, 56.6 mg/mL | |

| Record name | L-METHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-Methionine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.178 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | L-METHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Minute hexagonal plates from dilute alcohol, Colorless or white, lustrous plates or as white, crystalline powder | |

CAS No. |

63-68-3, 3654-96-4, 58576-49-1 | |

| Record name | L-METHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | l-Methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Methionine-35S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003654964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon-11 methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058576491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Methionine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE28F7PNPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-Methionine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

536 to 540 °F decomposes 541.4-543.2 °F (NTP, 1992), 280-282 °C (decomposes, sealed capillary), 284 °C | |

| Record name | L-METHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-Methionine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.